1-Ethyl-3-(pyridin-4-ylmethyl)urea
Description
Properties
IUPAC Name |
1-ethyl-3-(pyridin-4-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-11-9(13)12-7-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFIHFBLNJSGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-3-(pyridin-4-ylmethyl)urea can be synthesized through a reaction between ethyl isocyanate and 4-(aminomethyl)pyridine. The reaction typically occurs under mild conditions, with the reactants being mixed in an appropriate solvent such as ethanol or acetonitrile. The reaction proceeds at room temperature or slightly elevated temperatures, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-ethyl-3-(pyridin-4-ylmethyl)urea may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining optimal reaction conditions and improving the overall yield of the product. Additionally, industrial production may involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The urea moiety participates in nucleophilic substitutions, particularly at the carbonyl carbon. In studies of analogous 1,3-disubstituted ureas:
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Reaction with amines : Ethyl- and pyridylmethyl-substituted ureas undergo transureidation when treated with primary or secondary amines under mild conditions (25–60°C), forming asymmetrical ureas via amine exchange .
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Alkylation : The pyridine nitrogen can react with alkyl halides (e.g., benzyl chloride) in DMF at 80°C to form quaternary ammonium salts, enhancing solubility for pharmacological applications .
Table 1: Representative Nucleophilic Substitution Reactions
Cyclization and Heterocycle Formation
The pyridylmethyl group facilitates intramolecular cyclization:
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Quinazolin-2,4-dione synthesis : Reaction with anthranilic acid esters under reflux conditions (EtOH, 6–8 hr) forms fused heterocycles via urea carbonyl activation .
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Metal-catalyzed annulation : Pd-catalyzed reactions using urea as a directing group enable regioselective C–H functionalization, forming pyrido-fused scaffolds .
Key cyclization pathway :
Hydrolysis and Stability
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Acidic hydrolysis : Cleavage of the urea bond occurs in concentrated HCl (12M, 100°C), yielding ethylamine and pyridin-4-ylmethylamine .
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Enzymatic degradation : Soluble epoxide hydrolase (sEH) metabolizes similar ureas via hydrolysis, with half-lives ranging from 2–8 hr in murine models .
Stability data :
| Condition | Degradation Rate (t₁/₂) | Byproducts Identified | Source |
|---|---|---|---|
| pH 1.2 (simulated gastric fluid) | 4.3 hr | Ethylamine, CO₂ | |
| pH 7.4 (phosphate buffer) | >24 hr | No significant degradation |
Coordination Chemistry
The urea carbonyl and pyridine nitrogen serve as ligands for transition metals:
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Pd(II) complexes : Forms stable complexes via N-coordination, enhancing catalytic activity in cross-coupling reactions .
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Cu(II) binding : Spectrophotometric studies show bathochromic shifts (Δλ = 42 nm) in UV-Vis spectra, confirming chelation .
Representative complex :
Biological Interactions
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Hydrogen bonding : The urea NH groups form critical H-bonds with Asp333/Asp334 residues in sEH, achieving IC₅₀ values of 0.8–3.2 nM .
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Enzyme inhibition : Modulates kinase activity by occupying allosteric pockets, as shown in crystallographic studies (PDB: 4HZE) .
Table 2: Binding Affinities for Related Ureas
| Target Enzyme | Kᵢ (nM) | Structural Feature Modified | Source |
|---|---|---|---|
| Soluble epoxide hydrolase | 1.4 | Pyridin-4-ylmethyl group | |
| PRMT3 | 22 | Ethyl substituent |
Scientific Research Applications
Chemical Synthesis
1-Ethyl-3-(pyridin-4-ylmethyl)urea serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, facilitating the development of new compounds with potential applications in pharmaceuticals and agrochemicals. Its structural characteristics enable it to act as a reagent in various chemical reactions, thus expanding its utility in synthetic chemistry.
Antimicrobial Properties
Research indicates that 1-Ethyl-3-(pyridin-4-ylmethyl)urea exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent.
Anticancer Potential
The compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies demonstrated significant inhibition of cancer cell growth, suggesting its potential as a lead compound for developing new anticancer therapies. For instance, derivatives of similar urea compounds have shown promising results against the National Cancer Institute's 60 human cancer cell lines .
Drug Development
1-Ethyl-3-(pyridin-4-ylmethyl)urea has been investigated for its role as a pharmacological agent. Its ability to interact with specific biological pathways positions it as a potential candidate for drug development targeting diseases such as cancer and infections . The compound's mechanism of action may involve the inhibition of certain enzymes or receptors, leading to altered cellular functions.
Agrochemical Applications
In the agricultural sector, this compound is explored for its potential use in developing agrochemicals. Its properties may contribute to the synthesis of herbicides or pesticides, enhancing crop protection strategies.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Ethyl-3-(pyridin-4-ylmethyl)urea | Ethyl group at position 1 | Antimicrobial, anticancer potential |
| 1-Phenyl-3-(pyridin-4-ylmethyl)urea | Phenyl group instead of ethyl | Stronger antiproliferative activity |
| 1-Aryl-3-(1-acylpiperidin-4-yl)urea | Piperidine moiety | Enhanced pharmacokinetics |
This table illustrates how variations in structure can influence biological activity and pharmacological properties.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of 1-Ethyl-3-(pyridin-4-ylmethyl)urea derivatives:
- Antiproliferative Screening : A study involving a series of urea derivatives demonstrated significant antiproliferative activity against multiple cancer cell lines, indicating that modifications to the urea structure can enhance biological activity .
- Mechanistic Insights : Investigations into the compound's mechanism revealed that it could inhibit specific pathways associated with cancer cell proliferation, providing insights into its potential therapeutic applications .
- Pharmacokinetic Studies : Research on similar urea compounds showed improvements in pharmacokinetic parameters when specific modifications were made to their structure, suggesting that optimizing these parameters could enhance the efficacy of 1-Ethyl-3-(pyridin-4-ylmethyl)urea as a drug candidate .
Mechanism of Action
The mechanism of action of 1-ethyl-3-(pyridin-4-ylmethyl)urea involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, such as competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Self-Healing Polymers
1-Ethyl-3-(4-methylphenethyl)urea (analog of the target compound) exhibits dynamic urea bonds, enabling reversible bond reformation under thermal stimulation. NMR studies (e.g., peak at 5.87 ppm corresponding to urea NH protons) confirm bond reversibility, critical for self-healing materials . The pyridin-4-ylmethyl variant may display similar behavior but with enhanced π-π interactions due to the pyridine ring.
Pharmaceutical Impurities and Intermediates
Sulfonyl-containing analogs like 1-butyl-3-[[4-[(3-methylphenyl)amino]-pyridin-3-yl]sulfonyl]urea are identified as impurities in drug synthesis. Their sulfonyl groups enhance stability but may reduce solubility compared to carbamate derivatives like ethyl [[4-[(3-Methylphenyl)amino]pyridin-3-yl]sulfonyl]carbamate .
Heterocyclic Derivatives
The triazolo-pyridine derivative (from ) introduces a fused heterocyclic system, likely improving binding affinity in medicinal chemistry applications. Its sulfanyl-benzyl linker increases structural rigidity, contrasting with the flexible pyridin-4-ylmethyl group in the target compound .
Critical Analysis of Properties
- Hydrogen Bonding : Urea NH groups enable strong hydrogen bonding, but sulfonyl or carbamate substituents (as in ) may disrupt this interaction.
- Thermal Stability : Dynamic urea bonds (e.g., in ) degrade at lower temperatures (~80°C) compared to sulfonyl or carbamate derivatives.
- Solubility : Pyridine-containing derivatives (e.g., target compound) may exhibit lower aqueous solubility than phenyl-substituted analogs due to reduced polarity.
Biological Activity
1-Ethyl-3-(pyridin-4-ylmethyl)urea, also known by its CAS number 36226-50-3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-Ethyl-3-(pyridin-4-ylmethyl)urea is . Its structure features a pyridine ring, which is known for enhancing biological activity due to its ability to interact with various biological targets. The presence of the ethyl and urea moieties contributes to its solubility and reactivity.
Mechanisms of Biological Activity
- Antiproliferative Activity : Research indicates that pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications in the structure of pyridine compounds have led to decreased IC50 values, indicating improved potency against cell lines such as HeLa and A549 .
- Inhibition of Enzymatic Activity : The urea moiety in compounds like 1-Ethyl-3-(pyridin-4-ylmethyl)urea can act as a competitive inhibitor for enzymes involved in critical metabolic pathways. Studies have shown that structurally similar urea derivatives can inhibit soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain pathways .
- Interaction with Cellular Components : The compound's ability to penetrate cell membranes and interact with nucleophilic sites in proteins suggests a mechanism where it may form covalent bonds, potentially leading to altered enzyme activity or cellular signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of 1-Ethyl-3-(pyridin-4-ylmethyl)urea can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Pyridine Substitution | Enhances antiproliferative activity |
| Urea Group | Increases binding affinity to enzymes |
| Alkyl Chain Length | Affects solubility and bioavailability |
Research has shown that the presence of functional groups like hydroxyl (-OH) or halogens on the pyridine ring can significantly impact the compound's potency against cancer cells .
Case Studies
- Anticancer Studies : A study investigating various pyridine derivatives demonstrated that compounds with specific substitutions exhibited lower IC50 values against cancer cell lines, suggesting enhanced efficacy. For example, derivatives with -OH groups showed improved activity against MCF-7 and Hep2 cell lines .
- Inflammation Models : In animal models, compounds similar to 1-Ethyl-3-(pyridin-4-ylmethyl)urea have been tested for their anti-inflammatory properties. Results indicated that these compounds could reduce inflammation markers significantly, supporting their potential therapeutic use in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
